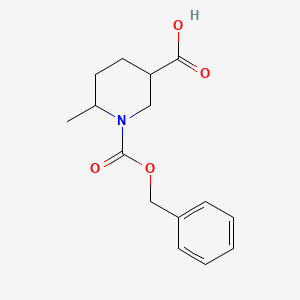

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Vue d'ensemble

Description

“1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyloxycarbonyl group (often abbreviated as “Cbz” or “Z”) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carboxylic acid group, and a benzyloxycarbonyl group. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, the carboxylic acid group can participate in condensation reactions, and the Cbz group can be removed under certain conditions (hydrogenation or treatment with strong acid) to reveal the protected amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .

Applications De Recherche Scientifique

Antibacterial Evaluation

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid and its derivatives have been studied for their antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of this compound and found them to exhibit significant antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Peptide Engineering and Pharmaceutical Chemistry

The compound plays a role in peptide engineering and pharmaceutical chemistry. Berkowitz and Pedersen (1994) highlighted its importance in the synthesis of α-branched amino acids, which are useful as enzyme inhibitors and in the design of peptides and proteins (Berkowitz & Pedersen, 1994).

Synthesis of Donepezil Hydrochloride

H. Bing (2005) conducted a study on the synthesis of Donepezil Hydrochloride, where 1-Benzylpiperidine-4-carboxaldehyde, a related compound, was used as a precursor (H. Bing, 2005).

Organic Synthesis

The compound is also used in various organic synthesis processes. N. G. Rose et al. (2003) discussed its use in preparing certain heterocyclic and carbamate compounds (N. G. Rose et al., 2003).

Ring-Opening Polymerization

Olivier Thillaye du Boullay et al. (2010) explored the ring-opening polymerization of derivatives of this compound, demonstrating its utility in creating polymers with specific characteristics (Olivier Thillaye du Boullay et al., 2010).

Electrochemical Methods in Organic Chemistry

Electrochemical oxidation methods involving derivatives of the compound have been investigated by Samuel S. Libendi et al. (2007) for introducing hydroxyl groups into piperidine rings (Samuel S. Libendi et al., 2007).

Synthesis of Heterocyclic Compounds

Masayuki Sato et al. (1989) described a novel method for synthesizing 1,3-dioxin-4-ones using a compound similar to this compound, highlighting its importance in creating new building blocks for heterocyclic compounds (Masayuki Sato et al., 1989).

Homologation of Carboxylic Acids

Katritzky et al. (2001) researched the conversion of carboxylic acids into homologated acids or esters using derivatives of the compound (A. Katritzky et al., 2001).

Mécanisme D'action

Target of Action

It is known that carbamates, such as this compound, are often used as protecting groups for amines, especially in amino acid chemistry .

Mode of Action

The compound 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The carbamate group shields the amine from reactions that could modify it, allowing for more complex organic synthesis processes to occur without affecting the amine group .

Biochemical Pathways

It is known that carbamates, such as this compound, play a crucial role in the synthesis of peptides . They can be involved in various biochemical pathways, depending on the specific context of their use.

Pharmacokinetics

As a carbamate, it is known to be stable and can be installed and removed under relatively mild conditions . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the protection of the amine group in the context of organic synthesis . This allows for more complex reactions to occur without affecting the amine, enabling the synthesis of more complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the carbamate group . Additionally, the presence of certain reagents can trigger the removal of the carbamate group, revealing the protected amine . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.

Safety and Hazards

As with any chemical compound, handling “1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, benzyl chloroformate is corrosive and can cause severe skin burns and eye damage .

Orientations Futures

The use of protecting groups like Cbz in the synthesis of peptides is a well-established practice in medicinal chemistry. Future research may focus on developing more efficient methods for adding and removing these protecting groups, or on finding new protecting groups with advantageous properties .

Propriétés

IUPAC Name |

6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWAWHXIPKUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736162 | |

| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908245-09-0 | |

| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)

![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)